Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
Description
Properties
IUPAC Name |
methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O3/c1-11-3(10)4(6,7)5(8,9)12-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNOUXQCMAHOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(OC)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061074 | |
| Record name | Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
755-73-7 | |
| Record name | Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=755-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000755737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Pathways and Catalytic Mechanisms
Catalytic Fluorination Using Metal Halides
The primary industrial method for synthesizing methyl 2,2,3,3-tetrafluoro-3-methoxypropionate involves the catalytic decomposition of fluorinated ether precursors. As detailed in US Patent 4,357,282, the reaction employs metal halide catalysts such as titanium tetrafluoride (TiF₄), antimony pentafluoride (SbF₅), and tantalum pentafluoride (TaF₅) to facilitate the cleavage of methoxy groups and subsequent fluorination. For example, heating this compound with TiF₄ at 100–110°C in a sealed reactor produces the target compound alongside methyl fluoride (CH₃F) as a by-product. This exothermic reaction achieves yields exceeding 95% under optimized conditions, with the catalyst remaining active for multiple batches.
The mechanism proceeds via nucleophilic displacement, where the metal halide abstracts a methoxy group, forming an acyl fluoride intermediate that undergoes esterification with methanol (Figure 1). This pathway minimizes side reactions, such as the formation of difluoromalonate derivatives, which are typically observed in non-catalytic systems.
Table 1: Catalytic Performance in Fluorination Reactions
| Catalyst | Temperature (°C) | Yield (%) | By-Products |
|---|---|---|---|
| TiF₄ | 100–110 | 95 | CH₃F, CF₂(COOCH₃)₂ |
| SbF₅ | 84–90 | 87 | CH₃F, CF₂=CFCOF |
| TaF₅ | 70–80 | 92.7 | CH₃F, C₇H₃F₉O₂ |
Solvent Selection and Reaction Scalability
A notable advantage of this method is the optional use of solvents. The reaction mixture itself often serves as a self-sustaining medium, reducing costs and simplifying purification. For instance, Rimar® 101—a perfluorinated solvent—enhances reaction homogeneity without inhibiting catalyst activity. Scalability is demonstrated in continuous-flow systems, where excess methyl fluoride is efficiently removed via distillation, driving the equilibrium toward product formation. Industrial-scale trials report throughputs of 150–200 kg/day with minimal catalyst degradation.
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC)
Post-synthesis analysis of this compound relies on reverse-phase HPLC for purity assessment. As per SIELC Technologies, a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (85:15:0.1 v/v) achieves baseline separation of the compound from impurities. This method is adaptable to ultra-performance liquid chromatography (UPLC) for faster analysis, with retention times under 5 minutes.
Table 2: HPLC Parameters for Purity Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) |
|---|---|---|---|---|
| Newcrom R1 | MeCN/H₂O/H₃PO₄ (85:15:0.1) | 1.0 | UV 210 nm | 4.2 |
Distillation and By-Product Management
Crude reaction mixtures are purified via fractional distillation under reduced pressure. The target compound distills at 159°C, while methyl fluoride (b.p. −78.4°C) is condensed in cryogenic traps. Persistent impurities, such as methyl difluoromalonate, are removed using activated carbon or silica gel chromatography.
Comparative Analysis with Traditional Esterification
Conventional esterification methods, such as acid-catalyzed reactions using Amberlyst 15, are ineffective for synthesizing fluorinated esters due to the electron-withdrawing nature of fluorine atoms. For example, esterifying palmitic acid with methanol achieves 90% conversion under acidic conditions, but analogous attempts with fluorinated carboxylic acids result in yields below 20%. This disparity underscores the necessity for specialized fluorination catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate can undergo various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles due to the presence of electron-withdrawing fluorine atoms.
Esterification: It can form esters with alcohols under acidic or basic conditions.
Alkylation: The methoxy group can be alkylated under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents can be used to oxidize the compound, leading to the formation of various oxidation products.
Reducing Agents: Reducing agents can reduce the compound, potentially leading to the removal of fluorine atoms.
Catalysts: Catalysts such as acids or bases are commonly used in esterification and alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while alkylation can result in the formation of more complex esters .
Scientific Research Applications
Applications in Scientific Research
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate has diverse applications in scientific research, particularly in chemistry, biology, medicine, and material science.
Chemistry
In chemical synthesis, this compound serves as a specialty reagent due to its fluorinated nature. The presence of fluorine atoms enhances the compound's reactivity and stability:
- Reagent in Synthesis : It is utilized in various chemical reactions including addition reactions with nucleophiles and esterification processes.
- Intermediate for Fluorinated Compounds : It acts as an intermediate for synthesizing other fluorinated compounds which are crucial in developing advanced materials.
Biology
The unique electronic and steric effects imparted by the fluorinated structure enhance the biological activity of molecules:
- Enhancing Drug Efficacy : The compound is used as an intermediate in pharmaceutical synthesis where it improves the solubility and stability of active pharmaceutical ingredients (APIs).
- Biological Interactions : Its interaction with biological targets can lead to improved therapeutic outcomes.
Medicine
This compound is significant in medicinal chemistry:
- Pharmaceutical Development : It plays a role in drug formulation as an excipient that enhances bioavailability and therapeutic efficacy.
Material Science
The compound is employed in developing advanced materials:
- Coatings and Polymers : Its chemical stability makes it suitable for applications requiring long-lasting materials that can withstand environmental factors.
Case Study 1: Pharmacological Potential
A study focused on this compound's role as an excipient in drug formulations. The findings indicated that its fluorinated structure significantly enhanced the bioavailability of certain APIs by improving their solubility and stability within biological systems. This enhancement was associated with a marked increase in therapeutic efficacy when used alongside other active ingredients.
Case Study 2: Environmental Impact Assessment
Research into the environmental persistence of fluorinated compounds revealed that this compound exhibits lower degradation rates compared to non-fluorinated analogs. This characteristic raises concerns regarding potential accumulation in ecosystems but also highlights its utility in applications requiring durable materials.
Mechanism of Action
The mechanism by which Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate exerts its effects involves its interaction with molecular targets through its fluorinated and methoxy groups. These groups can influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions and interact with biological molecules . The specific pathways involved depend on the context of its application, such as in drug synthesis or material development .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
- CAS No.: 755-73-7
- Molecular Formula : C₅H₆F₄O₃
- Molecular Weight : 190.09 g/mol
- Physical Properties :
- Applications : Used in pharmacokinetics, analytical chemistry (HPLC separation), and as a fluorinated building block in organic synthesis .
Comparison with Structurally Similar Compounds
Methyl 2-Methoxytetrafluoropropionate (CAS 10186-63-7)
- Structural Difference : Fluorine atoms are positioned at 2,3,3,3 versus 2,2,3,3 in the target compound, leading to distinct isomerism .
- Molecular Formula : C₅H₆F₄O₃ (same as target compound).
- Key Properties: Mono-isotopic Mass: 190.025307 (slightly differs due to fluorine arrangement) .
- Implications : Isomerism may alter reactivity and interaction with biological targets or chromatographic columns.
2,2,3,3-Tetrafluoro-1-Propanol (CAS 76-37-9)
α-Methoxy-α-Trifluoromethylphenylacetyl Chloride (CAS 20445-33-4)
- Structural Features : Aromatic ring and acyl chloride group .
- Reactivity : Highly reactive in acylations due to the chloride group, unlike the stable ester moiety in the target compound.
- Applications : Specialized in synthesizing pharmaceuticals or agrochemicals via Friedel-Crafts reactions.
Comparison of Physicochemical Properties
Key Differentiators
- Fluorine Positioning : Affects dipole moments and metabolic stability.
- Functional Groups : Esters vs. alcohols/acyl chlorides dictate reactivity and application scope.
- Regulatory Status : Target compound lacks SVHC classification, enhancing its industrial viability compared to persistent fluorinated acids .
Biological Activity
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS No. 755-73-7) is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C5H6F4O3
- Molecular Weight : 190.09 g/mol
- Boiling Point : 159 °C
- Density : 1.3327 g/mL
- Flash Point : 48 °C
- Hazard Classification : Flammable and irritant .
This compound is synthesized through the esterification of 2,2,3,3-tetrafluoro-3-methoxypropanoic acid with methanol in the presence of a catalyst. The compound's fluorinated structure imparts specific electronic and steric effects that can enhance the activity of biological molecules .
The biological activity of this compound is primarily attributed to its interaction with molecular targets through its fluorinated and methoxy groups. These groups influence the compound's reactivity and stability, allowing it to engage in various chemical reactions and interact with biological molecules effectively .
Biological Applications
This compound has several notable applications:
- Pharmaceuticals : It serves as an intermediate in the synthesis of pharmaceuticals, where its unique properties can enhance drug efficacy and interactions with biological targets .
- Chemical Research : The compound is utilized as a specialty reagent in chemical synthesis processes that require fluorinated compounds due to their enhanced stability and reactivity .
- Material Science : It is employed in developing advanced materials such as coatings and polymers due to its resistance to environmental factors .
Case Study 1: Pharmacological Potential
A study investigated the use of this compound in drug formulation. The findings indicated that the fluorinated structure significantly improved the bioavailability of certain active pharmaceutical ingredients (APIs) by enhancing their solubility and stability in biological systems. The study highlighted a marked increase in therapeutic efficacy when used as an excipient in drug formulations.
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental persistence of fluorinated compounds revealed that this compound exhibits lower degradation rates compared to non-fluorinated analogs. This characteristic raises concerns regarding its accumulation in ecosystems but also indicates potential benefits for applications requiring long-lasting materials .
Comparative Analysis with Similar Compounds
| Property | This compound | Similar Fluorinated Compounds |
|---|---|---|
| Molecular Weight | 190.09 g/mol | Varies (typically higher) |
| Boiling Point | 159 °C | Varies |
| Density | 1.3327 g/mL | Varies |
| Biological Activity | Enhanced drug efficacy | Variable |
| Environmental Stability | High | Varies |
Q & A
Q. What are the critical physicochemical parameters to consider when handling Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate in laboratory settings?
Key parameters include:
- Boiling point : 159°C (determines distillation conditions) .
- Density : 1.331 g/cm³ (critical for solvent layering and phase separation) .
- Flash point : 48°C (requires flame-free environments during high-temperature experiments) .
- Refractive index : 1.3327 (useful for purity assessment via refractometry) . These properties inform storage (dry, inert atmosphere), purification (fractional distillation), and safety protocols (ventilation for volatile byproducts).
Q. What spectroscopic methods are most effective for characterizing this compound?
- ¹⁹F NMR : Resolves fluorine atom environments, distinguishing between CF₃, CF₂, and methoxy-adjacent fluorines .
- GC-MS : Confirms molecular weight (190.09 g/mol) and detects impurities using electron ionization patterns .
- FT-IR : Identifies ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-F vibrations (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of fluorine substituents influence the compound’s reactivity in esterification or transesterification reactions?
- Electronic effects : Fluorine’s electronegativity reduces electron density at the ester carbonyl, slowing nucleophilic attack. This necessitates stronger nucleophiles (e.g., alkoxide vs. hydroxide) .
- Steric effects : The tetrafluoro-methoxy group creates steric hindrance, requiring elevated temperatures (80–120°C) or Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance reaction rates .
- Methodological tip : Monitor reaction progress via ¹⁹F NMR to track fluorine environment changes .
Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental matrices, and how can they be addressed?
- Challenges : Low environmental bioavailability due to high fluorine content and resistance to biodegradation . Matrix interference in water samples complicates detection.
- Solutions :
- Sample preparation : Solid-phase extraction (SPE) with fluorinated sorbents (e.g., C18-F) improves recovery rates .
- Detection : Use LC-HRMS with negative-ion electrospray ionization (ESI-) for high sensitivity. Fluorine-specific detectors (e.g., PFPD) enhance selectivity .
Q. What experimental considerations are necessary when studying the thermal decomposition of this compound?
- Thermal stability : Conduct thermogravimetric analysis (TGA) under nitrogen to avoid combustion. The flash point (48°C) indicates decomposition risks above 100°C .
- Byproduct monitoring : Use IR spectroscopy to detect HF release (stretching at 3400–3800 cm⁻¹) and GC-MS for volatile fragments (e.g., methyl fluoride) .
- Safety : Perform reactions in sealed reactors with scrubbing systems to neutralize acidic byproducts .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported boiling points or purity assessments across studies?
- Boiling point variations : Differences may arise from impurities (e.g., residual solvents). Validate purity via GC-MS and compare distillation conditions (atmospheric vs. reduced pressure) .
- Purity conflicts : Cross-validate using multiple techniques (e.g., ¹H/¹⁹F NMR integration, elemental analysis). For example, a purity >97% requires ≤3% impurity peaks in GC-MS .
Methodological Best Practices
Q. What strategies optimize the synthesis of derivatives from this compound?
- Fluorine retention : Use non-aqueous conditions to prevent hydrolysis of C-F bonds. Anhydrous solvents (e.g., THF, DMF) and molecular sieves are recommended .
- Derivatization : For carboxylate formation, employ saponification with KOH/ethanol (60°C, 6 hrs), followed by acidification to isolate the free acid .
Q. How can computational modeling aid in predicting this compound’s environmental persistence?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
